N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH2). This compound features a furan ring, an aromatic amine, and a carbonyl group, making it a hybrid structure that may exhibit unique biological and chemical properties.
The compound can be synthesized through various organic reactions involving furan derivatives and hydrazone formation techniques. It is not commonly found in commercial databases but can be sourced from specialized chemical suppliers like Sigma-Aldrich, which lists related compounds for research purposes .
N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide is classified as:
The synthesis of N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry are typically employed to monitor the progress and confirm the structure of the synthesized compound.
The molecular formula for N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide is . Its structure includes:
The compound's structural representation can be derived from its SMILES notation: NC(C=C1)=CC=C1NC(C2=CC=CO2)=O . The InChI key for this compound is HWMFFWCDLWDYGX-UHFFFAOYSA-N, which allows for easy identification in chemical databases.
N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide can participate in various chemical reactions:
Reactions involving this compound are typically analyzed using spectroscopic methods (e.g., IR, NMR) to confirm product formation and understand reaction mechanisms.
Further studies would be required to elucidate specific pathways and interactions at a molecular level, including binding affinities and target identification.
N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide is expected to have the following physical properties:
Key chemical properties include:
Relevant data should be confirmed through experimental analysis.
N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7